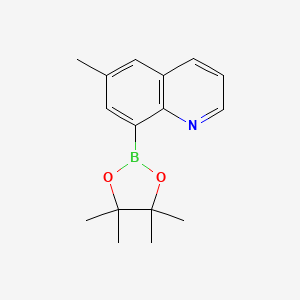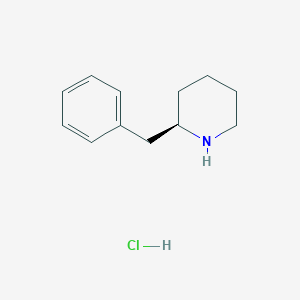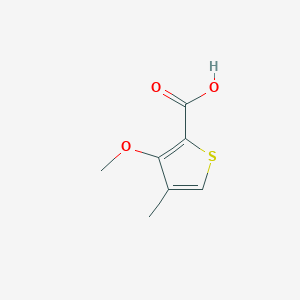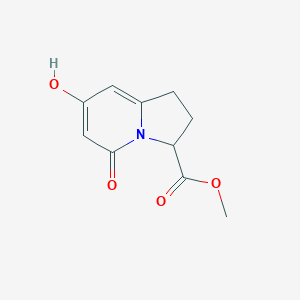
6-Methylquinoline-8-boronic acid, pinacol ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methylquinoline-8-boronic acid, pinacol ester is a type of boronic acid ester . It is generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction .
Molecular Structure Analysis
The molecular weight of this compound is 269.15 . The IUPAC name is 6-methyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline .Chemical Reactions Analysis
This compound is a common reactant of a Suzuki coupling reaction .Physical And Chemical Properties Analysis
The storage temperature for this compound is in a freezer .科学的研究の応用
Suzuki Coupling and Synthesis of Organic Compounds
- Synthesis Utilizing Boronic Acid Esters : A study discussed the synthesis of 3-Pyridylboronic Acid and its Pinacol Ester, showing its application in Suzuki Coupling to prepare 3-Pyridin-3-ylquinoline, a process relevant to the creation of complex organic compounds (Wenjie Li et al., 2005).
Radiochemistry and Molecular Imaging
- [18F]Fluorination of Arylboronic Acid Pinacol Ester : Research on the [18F]fluorination of arylboronic acid pinacol ester scaffolds synthesized by convergence techniques highlighted their potential in molecular imaging and the development of radiotracers for positron emission tomography (PET) (G. Clemente et al., 2017).
Photoinduced Borylation
- Metal- and Additive-Free Method : A study presented a simple, metal- and additive-free method of converting haloarenes directly to boronic acids and esters using photoinduced borylation, which is significant for applications requiring low levels of transition metal contamination (A. Mfuh et al., 2017).
Analytical Challenges and Method Development
- Chromatographic Analysis of Pinacolboronate Esters : Addressing analytical challenges posed by aryl pinacolboronate esters, a study developed unconventional methods to stabilize and analyze these compounds, contributing to purity analysis in pharmaceuticals (Q. Zhong et al., 2012).
Polymer Chemistry
- Copolymer Synthesis and Characterization : In polymer chemistry, a study used Isopropenyl boronic acid pinacol ester as a comonomer in radical polymerization, demonstrating its utility in synthesizing copolymers with specific properties (H. Makino et al., 2020).
作用機序
Target of Action
Boronic acids and their derivatives, such as pinacol esters, are commonly used in suzuki-miyaura coupling reactions , which suggests that their targets could be various organic compounds that participate in these reactions.
Mode of Action
6-Methylquinoline-8-boronic acid, pinacol ester likely interacts with its targets through a process known as transmetalation . In this process, the boronic ester transfers an organic group to a metal, such as palladium, which is a key step in Suzuki-Miyaura coupling reactions . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Biochemical Pathways
In the context of suzuki-miyaura coupling reactions, the compound could be involved in the formation of carbon-carbon bonds , which are fundamental in the synthesis of a wide range of organic compounds.
Result of Action
As a participant in suzuki-miyaura coupling reactions, the compound likely contributes to the formation of new carbon-carbon bonds , which could lead to the synthesis of various organic compounds.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, Suzuki-Miyaura coupling reactions are known to be exceptionally mild and tolerant of various functional groups , suggesting that the compound could remain stable and effective under a wide range of conditions.
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .
特性
IUPAC Name |
6-methyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BNO2/c1-11-9-12-7-6-8-18-14(12)13(10-11)17-19-15(2,3)16(4,5)20-17/h6-10H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXQVVZIFHBEJKK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2N=CC=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-methoxy-3-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2408851.png)

![2,6-dichloro-N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]pyridine-3-carboxamide](/img/structure/B2408855.png)
![{3-Aminobicyclo[2.2.1]heptan-2-yl}methanol](/img/structure/B2408856.png)
![6-chloro-N-ethyl-5-methyl-N-[(4-methylphenyl)(pyridin-3-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2408859.png)
![[2-(Aminomethyl)-1,4-oxazepan-4-yl]-(5,6-dimethyl-2,3-dihydro-1-benzofuran-2-yl)methanone;hydrochloride](/img/structure/B2408860.png)

![2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2408864.png)

![ethyl 4-[4-(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)butanoyl]piperazine-1-carboxylate](/img/structure/B2408868.png)

![3-Hydroxy-1'-(2,2,2-trifluoroethyl)-[1,3'-bipyrrolidin]-2'-one](/img/structure/B2408872.png)